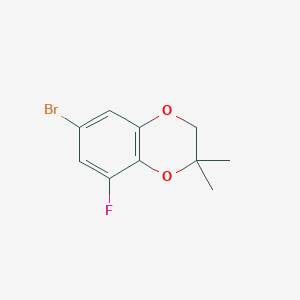

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine

Description

Systematic IUPAC Name Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a systematic analysis of its structural components:

- Parent structure identification : The benzodioxine system (a benzene ring fused to a 1,4-dioxane ring) serves as the core framework.

- Substituent numbering : The benzene ring is numbered such that the bromine atom occupies position 7, the fluorine atom position 5, and the dimethyl groups are attached to position 3 of the dioxane ring.

- Prefix ordering : Substituents are listed alphabetically, resulting in "7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine."

The "2H" descriptor specifies the position of hydrogen atoms in the partially saturated dioxane ring.

Alternative Nomenclatural Systems

Alternative naming conventions and synonyms for this compound include:

These variants reflect differences in numbering priorities and functional group emphasis across chemical naming systems.

CAS Registry Number Analysis

The Chemical Abstracts Service (CAS) Registry Number 2451907-99-4 uniquely identifies this compound in global chemical databases. Key features of this identifier include:

- Structural specificity : Differentiates it from positional isomers like 7-bromo-5-fluoro-2,2-dimethyl derivatives (CAS 1820684-32-9).

- Database utility : Enables precise tracking in chemical inventories and regulatory documents.

- Synthetic relevance : Used as a reference in patent literature for novel benzodioxine derivatives.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine |

InChI |

InChI=1S/C10H10BrFO2/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)14-10/h3-4H,5H2,1-2H3 |

InChI Key |

AWZVDBLUFUDZKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C(O1)C(=CC(=C2)Br)F)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis often begins with 3,3-dimethyl-2H-1,4-benzodioxine or its carboxylic acid derivatives. The 1,4-benzodioxine ring can be constructed via cyclization reactions involving catechol derivatives and appropriate alkylating agents to introduce the 3,3-dimethyl groups.

Bromination at the 7-Position

Selective bromination is achieved using bromine in acetic acid under controlled temperature conditions. For example, 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid derivatives undergo bromination with bromine in acetic acid at 120°C for 2 hours, yielding the 7-bromo substituted product with about 60% yield.

| Parameter | Condition | Outcome |

|---|---|---|

| Reagent | Bromine | Selective bromination at 7-position |

| Solvent | Acetic acid | Facilitates electrophilic substitution |

| Temperature | 120°C | Ensures reaction completion |

| Reaction Time | 2 hours | Optimal for yield |

| Yield | 60% | Moderate yield |

Fluorination at the 5-Position

Fluorination is more challenging due to the reactivity of fluorinating agents. A common approach involves the use of diethylaminosulfur trifluoride (DAST) or related reagents at low temperatures (-70°C to -10°C) to convert hydroxy precursors into fluoro derivatives with high regioselectivity and yields up to 90% in related benzodiazepine systems. Although this example is from benzodiazepine chemistry, the methodology is adaptable to benzodioxine derivatives with hydroxy groups at the fluorination site.

| Parameter | Condition | Outcome |

|---|---|---|

| Reagent | Diethylaminosulfur trifluoride (DAST) | Converts hydroxy to fluoro group |

| Solvent | Methylene chloride | Inert, low temperature compatible |

| Temperature | -70°C to -10°C | Controls reaction rate and selectivity |

| Reaction Time | 10-30 minutes | Sufficient for complete conversion |

| Yield | Up to 90% (analogous systems) | High yield fluorination |

Multi-step Synthesis Example

A typical multi-step synthesis might proceed as follows:

- Synthesis of 3,3-dimethyl-2H-1,4-benzodioxine core.

- Bromination at the 7-position using bromine in acetic acid at elevated temperature.

- Introduction of a hydroxy group at the 5-position via selective oxidation or substitution.

- Conversion of the 5-hydroxy group to 5-fluoro using DAST under low temperature conditions.

- The bromination step requires careful temperature control to avoid polybromination or degradation.

- Fluorination with DAST is highly sensitive to moisture and temperature; strict anhydrous conditions and low temperatures are essential.

- Purification typically involves recrystallization from solvents such as benzene-heptane mixtures or chromatographic techniques.

- Yields vary depending on substrate purity and reaction scale but generally range from 60% to 90% for each halogenation step.

- Analytical data such as NMR (including ^19F NMR), melting points, and elemental analysis confirm the structure and purity of the final compound.

| Step | Reagent/Condition | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core synthesis | Cyclization of catechol derivatives | Variable | Hours to days | Variable | Forms 3,3-dimethyl-1,4-benzodioxine |

| Bromination | Bromine in acetic acid | 120°C | 2 hours | ~60 | Selective 7-position bromination |

| Hydroxylation | Oxidation or substitution | Mild conditions | Variable | Variable | Introduces hydroxy at 5-position |

| Fluorination | Diethylaminosulfur trifluoride (DAST) | -70°C to -10°C | 10-30 minutes | Up to 90 | Converts hydroxy to fluoro group |

The preparation of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine involves a multi-step synthetic route focusing on selective halogenation of the benzodioxine core. Bromination is efficiently achieved using bromine in acetic acid at elevated temperatures, while fluorination requires specialized fluorinating agents like DAST under low temperature and anhydrous conditions. The process demands precise control of reaction parameters to maximize yield and purity. These methods are supported by detailed experimental data and analytical characterization from diverse chemical literature and patent sources.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with enzymes and receptors.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

7-Bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is with a molecular weight of 305.10 g/mol. The compound features a unique combination of bromine and fluorine atoms, which enhances its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H10BrFO4 |

| Molecular Weight | 305.10 g/mol |

| IUPAC Name | 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine |

| InChI Key | KIRAIENRZSCLIC-UHFFFAOYSA-N |

The biological activity of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is largely attributed to its interaction with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial for neurotransmitter metabolism and signaling.

- Pro-Apoptotic Activity : Research indicates that this compound can induce apoptosis in cancer cells by disrupting autophagic processes and promoting cell death pathways .

- Microtubule Targeting : Similar to other benzodioxines, it may interfere with microtubule dynamics, affecting cell division and proliferation in cancer cells .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated effectiveness against various cancer cell lines:

- Cell Lines Tested :

- Chronic lymphocytic leukemia (CLL)

- Colon cancer cells

- Other solid tumor lines

In vitro assays showed that the compound induced significant cytotoxicity and pro-apoptotic effects at micromolar concentrations .

Case Studies

- Study on Hematological Cancers : A study evaluated the compound's effects on ex vivo CLL cells, demonstrating its ability to induce apoptosis effectively while impairing autophagosome-lysosome fusion .

- Colon Cancer Research : Another investigation focused on colon cancer cells revealed that prolonged exposure to the compound activated autophagy as a protective mechanism against apoptosis. However, using autophagy inhibitors alongside the compound significantly enhanced its apoptotic effects .

Comparative Analysis

To understand the uniqueness of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine compared to similar compounds, a comparative analysis was performed:

| Compound | Anticancer Activity | Enzyme Inhibition | Mechanism of Action |

|---|---|---|---|

| 7-Bromo-5-Fluoro-3,3-Dimethyl Benzodioxine | High | MAO & AChE | Pro-apoptotic & Microtubule targeting |

| 7-Chloro-5-Fluoro Benzodioxine | Moderate | MAO | Microtubule targeting |

| 7-Bromo-5-Chloro Benzodioxine | Low | None | Unknown |

Q & A

Basic Questions

Q. What are the common synthetic routes for 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine, and what factors influence yield optimization?

- Methodology :

- Bromination of precursor compounds using agents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) under reflux conditions is a key step. Catalysts such as benzoyl peroxide (BPO) enhance radical-mediated bromination.

- Yield optimization depends on reaction time, stoichiometric ratios, and temperature control. For example, demonstrates a 95% yield for a structurally analogous brominated benzodioxole derivative using NBS and BPO under reflux for 3 hours.

- Key Parameters :

| Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| NBS | CCl₄ | BPO | Reflux | 95% |

| Adapted from conditions in |

Q. How can researchers purify 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine, and which analytical techniques confirm its purity?

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard methods.

- Analytical Techniques :

- HPLC : Monitors purity via retention time consistency.

- NMR Spectroscopy : Confirms structural integrity. For example, reports aromatic proton signals (δ 6.80–7.40 ppm) and methylene groups (δ 4.38 ppm) in analogous compounds .

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺).

Q. What safety protocols are critical when handling 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine in the laboratory?

- Guidelines :

- Use fume hoods for volatile solvents and wear PPE (gloves, lab coats, goggles).

- Store in airtight containers away from light and moisture.

- Follow waste disposal regulations for halogenated organics.

- Refer to general lab safety frameworks in , which emphasize hazard mitigation and emergency response planning .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine?

- Strategies :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.

- Isotopic Labeling : Differentiates between bromine/fluorine isotopic patterns in MS.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts for comparison with experimental data.

Q. How do the electronic effects of fluorine and bromine substituents influence the reactivity of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine in cross-coupling reactions?

- Mechanistic Insights :

- Fluorine : Electron-withdrawing nature activates aryl halides toward Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Bromine : Acts as a leaving group in nucleophilic substitutions. Steric hindrance from dimethyl groups may slow reactivity.

Q. What experimental designs are optimal for studying the hydrolytic stability of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine under varying pH and temperature conditions?

- Methodology :

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at λmax (aromatic absorption bands).

- Accelerated Stability Testing : Use high-temperature/pressure conditions (e.g., 40–80°C, pH 1–13) to extrapolate shelf life.

- Control Variables : Buffer ionic strength, oxygen exclusion (via N₂ purging).

Q. How can computational chemistry predict the regioselectivity of electrophilic aromatic substitution (EAS) in 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.